Kadsurenone
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Overview
Description
Kadsurenone is a natural product isolated from the stems of Piper kadsura, a plant used in traditional Chinese medicine. It is known for its specific antagonistic activity against platelet-activating factor, making it a promising candidate for various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kadsurenone can be synthesized from derivatives of cinnamyl alcohol and (allyloxy)phenol. The synthesis involves several steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions .
Industrial Production Methods: The industrial production of this compound typically involves the extraction of the compound from Piper kadsura stems. This process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Kadsurenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing specific functional groups in the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products:
Scientific Research Applications
Kadsurenone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying platelet-activating factor antagonists.
Biology: Investigated for its role in inhibiting platelet-activating factor and its effects on cellular processes.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Kadsurenone exerts its effects by blocking the platelet-activating factor receptor signaling pathway. This inhibition prevents the activation of downstream signaling cascades, thereby reducing inflammation and other pathological processes associated with platelet-activating factor .
Comparison with Similar Compounds
- (±)-7-epi-Kadsurenone
- Other lignans with platelet-activating factor antagonistic activity
Comparison: Kadsurenone is unique due to its specific antagonistic activity against platelet-activating factor, which is not commonly found in other lignans. This specificity makes it a valuable compound for therapeutic applications targeting platelet-activating factor-mediated conditions .
Biological Activity
Kadsurenone is a natural compound primarily isolated from the stems of Piper kadsura, a plant used in traditional Chinese medicine. This compound has garnered attention for its diverse biological activities, particularly its potential therapeutic applications in cancer treatment and inflammation modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cell migration, osteoclastogenesis, and its role as a platelet-activating factor (PAF) antagonist.
Chemical Structure and Properties
This compound is classified as a sesquiterpenoid with a specific chemical structure that contributes to its bioactivity. The structural formula can be represented as follows:
This structure is essential for its interaction with various biological pathways.
Inhibition of PAF Signaling
This compound acts as a natural inhibitor of PAF, a potent lipid mediator involved in inflammation and cancer progression. Research indicates that this compound effectively blocks PAF-induced signaling pathways, which are implicated in breast cancer cell migration and osteoclastogenesis. The inhibition of PAF signaling is crucial for reducing the metastatic potential of breast cancer cells.
- Cell Migration : Studies using the MDA-MB-231 breast cancer cell line demonstrated that this compound inhibits PAF-induced cell migration in a dose-dependent manner. The Transwell assay results indicated significant reductions in cell motility when treated with this compound, without affecting overall cell viability at concentrations up to 5 µM .
- Osteoclastogenesis : this compound also inhibits osteoclast differentiation induced by breast cancer cells. In co-culture systems with RAW264.7 cells (a mouse macrophage cell line), this compound significantly reduced the formation of TRAP-positive osteoclasts, indicating its potential to mitigate bone metastasis associated with breast cancer .
Table 1: Summary of Biological Activities of this compound
Biological Activity | Mechanism | Effect |
---|---|---|
Inhibition of Cell Migration | Blocks PAF/PTAFR signaling pathway | Reduced migration in MDA-MB-231 cells |
Inhibition of Osteoclastogenesis | Attenuates RANKL-induced osteoclast differentiation | Decreased TRAP-positive osteoclast formation |
Modulation of Inflammatory Response | Acts as a PAF antagonist | Diminished inflammatory responses |
Case Studies and Experimental Evidence
Several studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Models : In vitro studies have shown that this compound suppresses NF-κB activity, a transcription factor associated with inflammation and cancer progression. This suppression correlates with reduced expression levels of osteoclast marker genes such as Ctsk and Nfatc1 .
- Platelet Activation Studies : this compound has been shown to distinguish between different PAF-induced responses in guinea pig peritoneal macrophages, indicating its potential application in conditions characterized by excessive platelet activation .
Properties
CAS No. |
95851-37-9 |
---|---|
Molecular Formula |
C21H24O5 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(2S,3R,3aS)-2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |
InChI |
InChI=1S/C21H24O5/c1-6-7-15-12-21(25-5)13(2)20(26-19(21)11-16(15)22)14-8-9-17(23-3)18(10-14)24-4/h6,8-13,20H,1,7H2,2-5H3/t13-,20+,21+/m1/s1 |
InChI Key |
VDYACOATPFOZIO-UBWHGVKJSA-N |
SMILES |
CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC(=C(C=C3)OC)OC |
Isomeric SMILES |
C[C@@H]1[C@H](OC2=CC(=O)C(=C[C@]12OC)CC=C)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC(=C(C=C3)OC)OC |
Synonyms |
(2S,3R,3aS)-2-(3,4-Dimethoxyphenyl)-3,3a-dihydro-3a-methoxy-3-methyl-5-(2-propenyl)-6(2H)benzofuranone; _x000B_[2S-(2α,3β,3aα)]-2-(3,4-Dimethoxyphenyl)-3,3a-dihydro-3a-methoxy-3-methyl-5-(2-propenyl)-6(2H)benzofuranone; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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